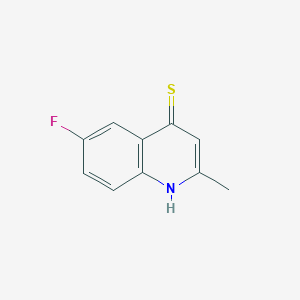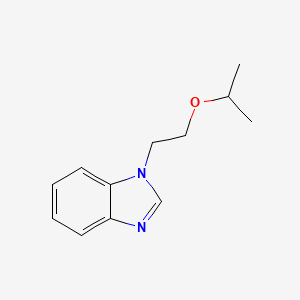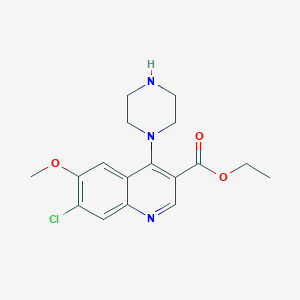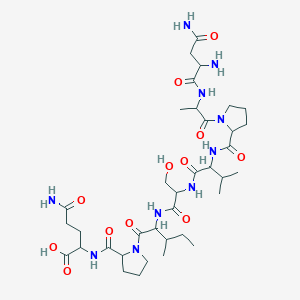![molecular formula C6H6N2 B12111405 1,4-Dihydropyrrolo[3,2-b]pyrrole CAS No. 63156-05-8](/img/structure/B12111405.png)
1,4-Dihydropyrrolo[3,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydropyrrolo[3,2-b]pyrrole is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by a fused ring system consisting of two pyrrole units. It is known for its strong electron-donating properties and has been utilized in various applications, including as a building block for organic semiconductors and fluorescent materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrrolo[3,2-b]pyrrole can be synthesized through several methods. One common approach involves the condensation of pyrrole with an appropriate aldehyde or ketone under acidic conditions. Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired fused ring system .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyrrolo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
1,4-Dihydropyrrolo[3,2-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and conjugated polymers.
Biology: This compound has been explored for its potential use in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1,4-dihydropyrrolo[3,2-b]pyrrole exerts its effects is primarily through its strong electron-donating properties. This allows it to participate in various electronic interactions and chemical reactions. The molecular targets and pathways involved include interactions with electron-deficient species and participation in charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler structure with one pyrrole ring.
Indole: Contains a fused benzene and pyrrole ring.
Carbazole: Features a fused tricyclic structure with two benzene rings and one pyrrole ring.
Uniqueness
1,4-Dihydropyrrolo[3,2-b]pyrrole is unique due to its fused ring system, which imparts strong electron-donating properties and makes it highly versatile for various applications in materials science and organic electronics .
Properties
CAS No. |
63156-05-8 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C6H6N2/c1-3-7-6-2-4-8-5(1)6/h1-4,7-8H |
InChI Key |
AGTXZUSQQMGXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)
![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)





![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)

![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)

![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
